molecular formula C15H14O3S2 B14186122 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione CAS No. 850163-44-9

3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione

Cat. No.: B14186122
CAS No.: 850163-44-9
M. Wt: 306.4 g/mol
InChI Key: ROXMGHIHTPQOMM-UHFFFAOYSA-N
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Description

3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is an organic compound that features a unique structure combining a dithiane ring and an oxane ring with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often require a solvent-free environment or the use of mild acids such as p-toluenesulfonic acid . The process can be summarized as follows:

    Thioacetalization: The carbonyl compound reacts with 1,3-propanedithiol to form the dithiane ring.

    Cyclization: The intermediate undergoes cyclization to form the oxane ring, incorporating the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .

Scientific Research Applications

3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic centers. The oxane ring and phenyl group contribute to the compound’s stability and reactivity, allowing it to engage in multiple pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is unique due to its combination of a dithiane ring, an oxane ring, and a phenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

850163-44-9

Molecular Formula

C15H14O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(1,3-dithian-2-ylidene)-6-phenyloxane-2,4-dione

InChI

InChI=1S/C15H14O3S2/c16-11-9-12(10-5-2-1-3-6-10)18-14(17)13(11)15-19-7-4-8-20-15/h1-3,5-6,12H,4,7-9H2

InChI Key

ROXMGHIHTPQOMM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C2C(=O)CC(OC2=O)C3=CC=CC=C3)SC1

Origin of Product

United States

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